molecular formula C12H5F4N3O2S B2540977 6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide CAS No. 1607252-77-6

6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide

Cat. No.: B2540977
CAS No.: 1607252-77-6
M. Wt: 331.24
InChI Key: DIVQWQDGVIWUNE-UHFFFAOYSA-N
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Description

6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide is a versatile chemical compound with a wide range of applications in scientific research. It exhibits intriguing properties that make it suitable for various experiments and investigations, enabling advancements in multiple fields of study.

Scientific Research Applications

6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

If this compound is a bioactive molecule, its mechanism of action would depend on its specific biological target. For example, sulfonamide antibiotics work by inhibiting the synthesis of folic acid in bacteria, preventing their growth .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many sulfonamides are associated with potential side effects if used as drugs, including allergic reactions .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has antibiotic properties, future research could focus on testing its efficacy against various types of bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonamide with 2,3,5,6-tetrafluorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100°C for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano or sulfonamide groups are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to yield amines.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfonic acids.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-carboxamide
  • 6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-thiol
  • 6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-amine

Uniqueness

6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrafluorophenyl group enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F4N3O2S/c13-8-3-9(14)11(16)12(10(8)15)19-22(20,21)7-2-1-6(4-17)18-5-7/h1-3,5,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVQWQDGVIWUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)NC2=C(C(=CC(=C2F)F)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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